molecular formula C8H5ClF2O2 B2517208 3-Chloro-4-(difluoromethoxy)benzaldehyde CAS No. 1121585-21-4

3-Chloro-4-(difluoromethoxy)benzaldehyde

Cat. No.: B2517208
CAS No.: 1121585-21-4
M. Wt: 206.57
InChI Key: SOADXOUDBMSWGQ-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.58 g/mol . It is characterized by the presence of a chloro group at the third position and a difluoromethoxy group at the fourth position on the benzaldehyde ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(difluoromethoxy)benzaldehyde typically involves the chlorination and difluoromethoxylation of benzaldehyde derivatives. One common method includes the reaction of 3-chlorobenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-4-(difluoromethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The difluoromethoxy group enhances its binding affinity through hydrophobic interactions, while the chloro group contributes to its overall reactivity .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-(difluoromethoxy)benzaldehyde is unique due to the presence of both chloro and difluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOADXOUDBMSWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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